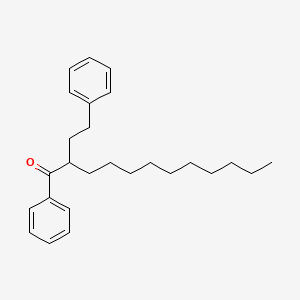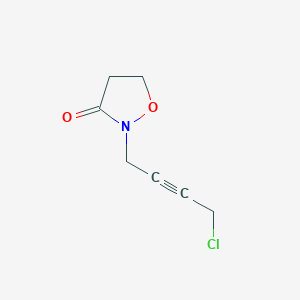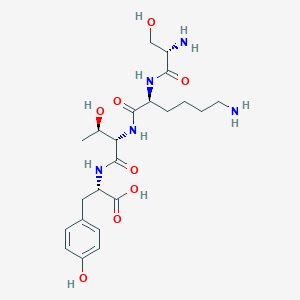
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an iodine atom at the 8th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position of the tetrahydroquinoline ring
准备方法
The synthesis of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing the pyridin-3-yl group can be reacted with an iodine source and a methylating agent to introduce the iodine and methyl groups at the desired positions. The reaction conditions typically involve the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium or copper to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 8th position.
科学研究应用
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The iodine atom and pyridin-3-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, this compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
4-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom at the 8th position, which may result in different chemical reactivity and biological activity.
8-Iodo-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 4th position, which may affect its binding affinity to biological targets.
8-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline: Lacks the pyridin-3-yl group, which may significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
609354-45-2 |
|---|---|
分子式 |
C15H15IN2 |
分子量 |
350.20 g/mol |
IUPAC 名称 |
8-iodo-4-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15IN2/c1-10-8-14(11-4-3-7-17-9-11)18-15-12(10)5-2-6-13(15)16/h2-7,9-10,14,18H,8H2,1H3 |
InChI 键 |
WYMSWGFZRYKIIA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC2=C1C=CC=C2I)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)


![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)

![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)


![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)


